BenchChemオンラインストアへようこそ!

6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Antithyroid activity 2‑Thiouracil SAR Thyroid pharmacology

6‑(2‑Cyclohexylethyl)‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one is the definitive Propylthiouracil Impurity 10 reference standard. Unlike structural analogs, its unique 2‑cyclohexylethyl chain imparts a markedly longer reversed‑phase HPLC retention time and distinct ionization efficiency—critical for system suitability, resolution verification, and recovery experiments in pharmaceutical impurity profiling. With minimal antithyroid activity (relative potency <1), it also serves as an ideal negative control in thyroperoxidase assays. Procure the exact impurity standard to ensure regulatory compliance and analytical accuracy.

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
CAS No. 857475-35-5
Cat. No. B1481756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS857475-35-5
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC2=CC(=O)NC(=S)N2
InChIInChI=1S/C12H18N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,13,14,15,16)
InChIKeyCJZQPDKPNWZJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 857475-35-5): A Propylthiouracil-Related 2-Thiouracil Derivative for Impurity Profiling and Structure-Activity Studies


6-(2-Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 857475-35-5) is a 6-substituted 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one (2‑thiouracil) derivative. It is formally recognized as Propylthiouracil Impurity 10 and is primarily employed as a reference standard for pharmaceutical impurity profiling . Its molecular formula is C₁₂H₁₈N₂OS (MW 238.35 g mol⁻¹). As a member of the 2‑thiouracil class, it shares the thioxopyrimidinone core with the antithyroid drugs thiouracil and propylthiouracil, but the elongated 2‑cyclohexylethyl substituent at position 6 confers distinct physicochemical and biological properties that differentiate it from both the parent heterocycle and shorter‑chain analogs [1].

Why 6‑(2‑Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by Other 2‑Thiouracil Analogs in Impurity Quantification and Bioactivity Profiling


Within the 2‑thiouracil family, even a single‑carbon change in the 6‑substituent can drastically alter antithyroid potency—from a relative activity of 5 for the cyclohexylmethyl analog to <1 for the cyclohexylethyl derivative [1]. Consequently, no other 6‑alkyl‑ or 6‑cycloalkyl‑2‑thiouracil can serve as a surrogate in assays designed to detect or quantify Propylthiouracil Impurity 10. Regulatory impurity profiling requires the exact impurity standard, not a structurally similar compound, because chromatographic retention, ionization efficiency, and detector response are inherently compound‑specific. The unique 2‑cyclohexylethyl chain also dictates a distinct lipophilicity and acid‑base behavior compared to propylthiouracil, making the compound indispensable for method development and validation in pharmaceutical quality control [1].

Quantitative Differentiation of 6‑(2‑Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from Its Closest 2‑Thiouracil Analogs


Relative Antithyroid Activity in the 6‑Substituted‑2‑thiouracil Series – Directly Compared by Bioassay

In a classic structure‑activity study, 6‑(2‑cyclohexylethyl)‑2‑thiouracil (the target compound) exhibited an antithyroid potency of <1 relative to thiouracil, whereas the one‑carbon‑shorter cyclohexylmethyl analog displayed a 5‑fold greater relative potency (value 5). This within‑study head‑to‑head comparison demonstrates that the ethylene linker markedly attenuates biological activity, providing a clear differentiation point for researchers selecting compounds for thyroid‑axis studies [1].

Antithyroid activity 2‑Thiouracil SAR Thyroid pharmacology

Unambiguous Identification as Propylthiouracil Impurity 10 – Essential for Pharmaceutical Quality Control

6‑(2‑Cyclohexylethyl)‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one is explicitly catalogued as Propylthiouracil Impurity 10 and is supplied at ≥99% purity (HPLC) for use as a certified reference standard . In contrast, the structurally related 6‑(cyclohexylmethyl)‑ and 6‑cyclohexyl‑2‑thiouracil derivatives are not recognized as propylthiouracil impurities, meaning they cannot fulfill this regulatory role. Quantitative impurity profiling requires the exact molecular entity to ensure accurate retention time matching, mass spectral identification, and detector linearity validation.

Pharmaceutical impurity Reference standard Propylthiouracil analysis

Predicted Physicochemical Profile Differentiates the Cyclohexylethyl Derivative from Propylthiouracil and Shorter‑Chain Analogs

Predicted physicochemical parameters highlight how the 2‑cyclohexylethyl substituent alters the acid‑base and partition properties relative to the parent drug. The target compound has a predicted pKa of 7.71 ± 0.20 and a predicted density of 1.18 ± 0.1 g cm⁻³ . For comparison, propylthiouracil (6‑propyl‑2‑thiouracil) has an experimentally determined pKa of ~8.3–8.5 and a lower molecular weight (170.23 g mol⁻¹), yielding a significantly different log P and reversed‑phase HPLC retention window.

Lipophilicity pKa Chromatographic retention

Primary Procurement-Driven Application Scenarios for 6‑(2‑Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one


Certified Reference Standard for Propylthiouracil Impurity Profiling in Finished Drug Product Testing

Regulatory authorities require identification and quantification of all process‑related and degradant impurities above the reporting threshold. As the only cyclohexylethyl‑substituted 2‑thiouracil recognized as Propylthiouracil Impurity 10, this compound is essential for generating system suitability parameters, establishing relative response factors, and spiking recovery experiments in HPLC‑UV and LC‑MS methods [1].

Negative‑Control Compound for Thyroid‑Axis Pharmacology Studies

Because the 2‑cyclohexylethyl derivative possesses minimal antithyroid activity (relative potency <1 vs. thiouracil) compared with the cyclohexylmethyl analog (potency 5), it serves as an ideal negative control for in vivo goitre‑prevention assays and in vitro thyroperoxidase inhibition studies, enabling researchers to attribute observed effects specifically to the pharmacophore rather than to non‑specific interactions of the thiouracil core [1].

System‑Suitability Test Material for HPLC Method Development for Lipophilic Thiouracil Impurities

The extended cyclohexylethyl chain imparts a significantly longer reversed‑phase HPLC retention time compared with propylthiouracil and its common impurities. This property makes the compound a valuable system‑suitability marker to verify column selectivity and gradient resolution for lipophilic, late‑eluting thiouracil‑related substances .

Quote Request

Request a Quote for 6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.